molecular formula C30H31FN2O B1662463 Siramesine CAS No. 147817-50-3

Siramesine

Cat. No. B1662463
M. Wt: 454.6 g/mol
InChI Key: XWAONOGAGZNUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06844352B2

Procedure details

1′-[4-[1-(4-fluorophenyl)-1H-indole-3-yl]-1-butyl]-spiro[isobenzofuran-1(3H),4′-piperidine] (1.0 g, oil) and 2-propanole (15 ml) was stirred and heated until the oil was dissolved. Aqueous hydroiodic acid (1 ml, 57% HI) was added dropwise and crystals of the title compound was formed. More 2-propanole (10 ml) and hydrobromic acid (4 ml, 57% HI) was added to the suspension. The suspension was cooled on ice and the precipitate was filtered off and dried.
[Compound]
Name
2-propanole
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:17][CH2:18][CH2:19][CH2:20][N:21]3[CH2:26][CH2:25][C:24]4([C:34]5[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=5)[CH2:28][O:27]4)[CH2:23][CH2:22]3)=[CH:9]2)=[CH:4][CH:3]=1.[IH:35]>>[IH:35].[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:17][CH2:18][CH2:19][CH2:20][N:21]3[CH2:22][CH2:23][C:24]4([C:34]5[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=5)[CH2:28][O:27]4)[CH2:25][CH2:26]3)=[CH:9]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C2=CC=CC=C12)CCCCN1CCC2(CC1)OCC1=CC=CC=C12
Name
2-propanole
Quantity
15 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated until the oil
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved

Outcomes

Product
Name
Type
product
Smiles
I.FC1=CC=C(C=C1)N1C=C(C2=CC=CC=C12)CCCCN1CCC2(CC1)OCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.